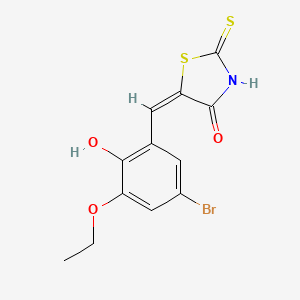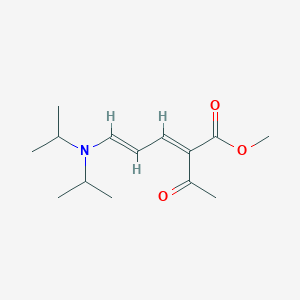
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BTE-HTB, is a synthetic compound that has been widely used in scientific research. It has been found to have potential applications in various fields, including medicine, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the oxidation of tyrosine to dopaquinone. Similarly, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations. For example, it has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Furthermore, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be used as a lead compound for the development of novel drugs for the treatment of various diseases. Finally, the potential applications of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in agriculture and food industry could also be explored.
Conclusion
In conclusion, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including the development of derivatives with improved biological activity and reduced toxicity, investigation of the molecular mechanisms underlying its biological effects, and exploration of its potential applications in agriculture and food industry.
Synthesemethoden
The synthesis of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to yield 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. In addition, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S2/c1-2-17-8-5-7(13)3-6(10(8)15)4-9-11(16)14-12(18)19-9/h3-5,15H,2H2,1H3,(H,14,16,18)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVDBWQFHWTSV-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)


![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)